![molecular formula C9H11BrO B2492361 {[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene CAS No. 122775-16-0](/img/structure/B2492361.png)

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

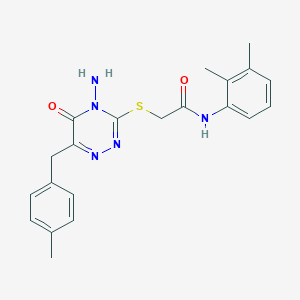

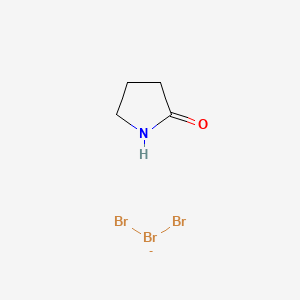

The synthesis of compounds related to "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" involves multiple steps, starting from simpler brominated and ethoxymethylated precursors. A notable method is the synthesis of 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol, achieved in five steps from (3-bromo-4,5-dimethoxyphenyl)methanol, demonstrating the compound's complexity and the intricate approach required for its synthesis (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" and its derivatives is characterized by the presence of bromo, ethoxy, and methyl groups attached to a benzene ring. The X-ray crystallography studies of related compounds, such as (E)-1-(3-Bromophenyl)-3-(4-ethoxyphenyl)prop-2-en-1-one, reveal the precise spatial arrangement of these groups, indicating slight dihedral angles between the benzene rings and demonstrating the compound's planar nature (Fun et al., 2008).

Chemical Reactions and Properties

The compound and its related derivatives participate in various chemical reactions, including bromination, ethoxylation, and methylation, which significantly influence their chemical behavior. These reactions are crucial for modifying the compound's properties and for the synthesis of complex molecules with desired functional groups.

Physical Properties Analysis

The physical properties of "{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene" derivatives, such as solubility, melting point, and crystalline structure, are determined by the nature of the substituents on the benzene ring. The crystalline structure, in particular, is influenced by intermolecular interactions, including hydrogen bonding and π-π interactions, which are evident in compounds like methyl 4-bromo-2-(methoxymethoxy)benzoate (Suchetan et al., 2016).

Scientific Research Applications

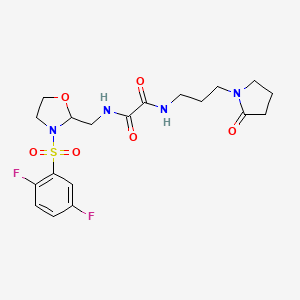

Chromatographic Separation

Jiang Qin (2005) introduced a gas chromatography (GC) method for the separation and determination of position isomers of 1-(2-bromo-ethoxy)-2-methyl-benzene, achieving best resolution on a non-polarity column. This method is significant for the purification and analysis of similar compounds (Qin, 2005).

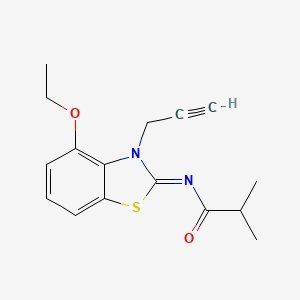

Synthesis of Isoindoles

Minami Kuroda and K. Kobayashi (2015) developed a two-step synthesis of 1-substituted 3-alkoxy-1H-isoindoles from 2-(dialkoxymethyl)phenyllithium compounds, which include derivatives of the specified compound. This synthesis route opens pathways for producing a variety of complex organic structures (Kuroda & Kobayashi, 2015).

Natural Product Synthesis

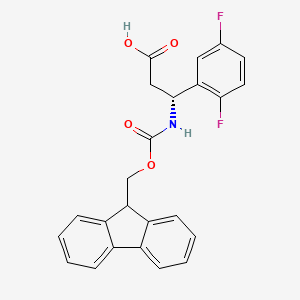

Yusuf Akbaba et al. (2010) accomplished the first total synthesis of a biologically active natural product starting from a similar compound. This synthesis is pivotal for exploring the potential of such compounds in pharmaceutical applications (Akbaba et al., 2010).

Hetero-Diels-Alder Additions

J. Zhuo, H. Wyler, and K. Schenk (1995) explored the cycloadditions of α,β-unsaturated-acyl cyanides with 1-bromo-2-ethoxyethene derivatives. This research is crucial for understanding the reactivity of such compounds in complex organic reactions (Zhuo, Wyler, & Schenk, 1995).

Bromophenol Synthesis from Red Algae

Shuju Guo et al. (2011) synthesized bromophenols, including derivatives of the compound , from red marine algae. This research highlights the potential of marine sources for synthesizing complex brominated compounds (Guo et al., 2011).

Mechanism of Action

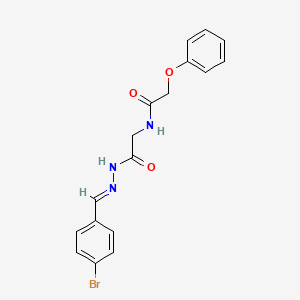

The mechanism of action for “{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene” involves multiple electron pair transfers in a single-step concerted reaction, similar to an E2 mechanism . The base attacks a β-hydrogen on the β-carbon, forming a bond, while the β C-H sigma bond moves in to become the π bond of a double bond, and the bromine departs .

Safety and Hazards

properties

IUPAC Name |

(2-bromo-1,1,2,2-tetradeuterioethoxy)methylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c10-6-7-11-8-9-4-2-1-3-5-9/h1-5H,6-8H2/i6D2,7D2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOHDAGPWDEWIB-KXGHAPEVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCBr |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])Br)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{[2-bromo(1,1,2,2-(2)H)ethoxy]methyl}benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B2492278.png)

![3-ethyl-8-(3-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2492282.png)

![(1R,2S,3R)-3-[(2-Methylpropan-2-yl)oxy]-2-prop-2-enylcyclobutan-1-amine;hydrochloride](/img/structure/B2492283.png)

![4-(3-sec-Butyl-[1,2,4]oxadiazol-5-yl)-piperidine](/img/structure/B2492286.png)

![(Z)-ethyl 2-methyl-4-((morpholinoamino)methylene)-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2492296.png)

![5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B2492299.png)